molecular formula C18H26O4 B1325757 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid CAS No. 898792-03-5

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

Cat. No.: B1325757
CAS No.: 898792-03-5
M. Wt: 306.4 g/mol
InChI Key: MQZPCXPDYOCOSI-UHFFFAOYSA-N
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Description

Contextual Background of Oxo-Fatty Acid Derivatives in Chemical Biology

Oxo-fatty acids are a class of fatty acid derivatives that contain one or more ketone (oxo) functional groups along their aliphatic chain. agriculturejournals.cz These compounds are of significant interest in chemical biology as they are often metabolites of common fatty acids and can possess distinct biological activities. agriculturejournals.czwikipedia.org The introduction of an oxo group can alter the chemical properties of the fatty acid, influencing its polarity, reactivity, and three-dimensional shape, which in turn can affect its interaction with biological macromolecules like enzymes and receptors.

In nature, oxo-fatty acids can be formed through various enzymatic pathways, such as the action of lipoxygenases and cyclooxygenases on polyunsaturated fatty acids like linoleic acid. wikipedia.orggerli.com For instance, the oxidation of hydroxylated fatty acids can yield their corresponding keto metabolites, such as 13-oxo-octadecadienoic acid and 9-oxo-octadecdienoic acid derived from linoleic acid. wikipedia.org These molecules can act as signaling molecules or intermediates in metabolic pathways. The study of synthetic oxo-fatty acid derivatives allows researchers to probe these biological processes and develop new molecules with tailored properties. aocs.org

Table 1: Examples of Naturally Occurring and Synthetic Oxo-Fatty Acids

Compound NameParent Fatty AcidSignificance
9-Oxo-octadecadienoic acidLinoleic acidA metabolite of linoleic acid with potential roles in biological signaling. wikipedia.org
13-Oxo-octadecadienoic acidLinoleic acidAnother key metabolite of linoleic acid formed via enzymatic oxidation. wikipedia.org
10-Ketostearic acidOleic acidCan be produced by certain bacteria and is studied for its chemical properties. aocs.org
7-Oxoheptanoic acidHeptanoic acidA shorter-chain oxo-fatty acid used as a building block in chemical synthesis. nih.gov

This table is generated based on available data and is for illustrative purposes.

Significance of Heptanoic Acid Scaffolds in Contemporary Medicinal Chemistry Research

Heptanoic acid is a seven-carbon straight-chain saturated fatty acid. drugbank.comnih.gov In medicinal chemistry, the heptanoic acid backbone serves as a versatile scaffold for the design and synthesis of new therapeutic agents. ontosight.aiontosight.ai Its aliphatic chain provides a flexible linker that can be used to connect different functional groups, allowing for the optimization of a molecule's spatial orientation and binding affinity to a biological target.

Derivatives of heptanoic acid have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The chemical structure of these derivatives can be extensively modified to enhance their therapeutic potential. For example, the addition of ring structures, such as a pyrimidine (B1678525) ring, to the heptanoic acid backbone can introduce new interaction points with biological systems. ontosight.ai The physical and chemical properties of these modified compounds, such as their solubility and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. ontosight.ai The adaptability of the heptanoic acid scaffold makes it a valuable tool in drug discovery and development. researchgate.net

Research Rationale and Objectives for Investigating 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid

While specific research on this compound is not extensively documented in publicly available literature, a clear research rationale can be inferred from its molecular structure, which combines the features of an oxo-fatty acid, a heptanoic acid scaffold, and a substituted aromatic ring.

The primary objective for investigating this compound would likely be to explore its potential as a novel therapeutic agent. The rationale can be broken down into the contributions of its three main structural components:

The Heptanoic Acid Chain: This seven-carbon chain provides a flexible linker, a common strategy in drug design to optimally position functional groups for interaction with a target protein or receptor. ontosight.ai

The Terminal Carboxylic Acid: This group provides a potential point for salt formation to improve solubility and can act as a key hydrogen bonding group for binding to biological targets.

The 7-Oxo Group: The ketone at the end of the alkyl chain, adjacent to the phenyl ring, creates an acylbenzene moiety. This group can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and specificity for a target.

The 4-Pentyloxyphenyl Group: This part of the molecule introduces a significant lipophilic and aromatic character. The phenyl ring can engage in pi-stacking interactions with aromatic amino acid residues in a protein's binding site. The pentyloxy tail increases lipophilicity, which can enhance membrane permeability and influence the compound's pharmacokinetic properties. Derivatives containing substituted phenyl groups are explored for a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. researchgate.netmdpi.com

Therefore, the investigation of this compound would likely aim to synthesize and evaluate a novel chemical entity that combines these structural features. The research objectives would probably include assessing its biological activity in assays relevant to diseases where modulation of specific enzymes or receptors is beneficial, for instance, in inflammation, metabolic disorders, or oncology. nih.govnih.gov The structure suggests a molecule designed to interact with a specific biological target, where the combination of a flexible acidic chain and a lipophilic aromatic head group is crucial for activity.

Table 2: Structural Components and Potential Functional Roles

Structural ComponentClassPotential Role in Biological Activity
Heptanoic acidMedium-chain fatty acid derivative drugbank.comFlexible scaffold, linker
Carboxylic acidFunctional groupHydrogen bonding, solubility
Oxo groupFunctional groupPolar interaction point, metabolic site
Phenyl groupAromatic ringPi-stacking interactions, scaffold
Pentyloxy groupAlkoxy groupIncreased lipophilicity, van der Waals interactions

This table is a theoretical breakdown of the molecule's components and their potential functions in a biological context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-7-(4-pentoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-3-7-14-22-16-12-10-15(11-13-16)17(19)8-5-4-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPCXPDYOCOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645451
Record name 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-03-5
Record name ζ-Oxo-4-(pentyloxy)benzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid

Established Synthetic Methodologies for Oxo-Heptanoic Acid Structures

Traditional synthetic routes to aryl oxo-heptanoic acids are typically convergent, where the aromatic and aliphatic portions are prepared or modified separately before being joined. The key steps involve forming the C-C bond between the aromatic ring and the carbonyl group, constructing the seven-carbon acid chain, and introducing the ether linkage.

Friedel-Crafts Acylation Approaches for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis and represents the most direct method for forming the 7-oxo-7-aryl bond in the target molecule. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org

For the synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, this reaction would typically involve the acylation of pentyl phenyl ether (anisole analog) with a derivative of a seven-carbon dicarboxylic acid, such as pimelic acid chloride or its anhydride. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The pentyloxy group is an ortho-, para-director, leading to the desired para-substituted product. A stoichiometric amount of the Lewis acid is generally required because it complexes with the resulting ketone product. organic-chemistry.org

Table 1: Common Catalysts and Conditions for Friedel-Crafts Acylation

CatalystAcylating AgentSolventTemperatureCharacteristics
Aluminum Chloride (AlCl₃)Acyl Chloride, AnhydrideDichloromethane (B109758), Carbon Disulfide0°C to RTHighly reactive, traditional catalyst; requires stoichiometric amounts.
Ferric Chloride (FeCl₃)Acyl ChlorideNitrobenzeneRT to 60°CMilder than AlCl₃, can be used in catalytic amounts in some cases.
Zinc Oxide (ZnO)Carboxylic AcidsSolvent-freeHigh TemperatureA heterogeneous catalyst for greener acylation processes. organic-chemistry.org
Triflic Acid (TfOH)Carboxylic AcidsNoneRT to 80°CStrong Brønsted acid catalyst, can promote acylation with carboxylic acids directly. mdpi.com

Extension of Aliphatic Chains for Heptanoic Acid Moiety

The formation of the seven-carbon aliphatic chain terminating in a carboxylic acid can be achieved through several established methods. One common strategy involves using starting materials that already contain the C7 framework. For instance, a Grignard reagent derived from a 6-halo-hexanoic acid ester could be reacted with a 4-pentyloxybenzoyl chloride.

Alternatively, a more linear approach starts with a shorter chain that is extended. For example, the synthesis of 7-aminoheptanoic acid has been demonstrated starting from 6-bromocaproic acid ethyl ester, showcasing a method of building upon a C6 chain. google.com A similar principle can be applied here, where a suitable six-carbon precursor is functionalized and extended by one carbon. Another route involves the use of 1-bromo-5-chloro-pentane to create a Grignard reagent, which is then reacted with diethyl oxalate (B1200264) to form a 2-oxoheptanoic acid derivative after hydrolysis. google.com This highlights a method for constructing the carbon backbone through C-C bond formation with an oxalate precursor.

Introduction of the Pentyloxy Substituent via Alkylation Reactions

The pentyloxy group (a five-carbon ether linkage) is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the O-alkylation of a corresponding phenolic precursor. google.com In the context of synthesizing this compound, this step could be performed either at the beginning of the synthetic sequence or towards the end.

If performed early, 4-hydroxyacetophenone could be alkylated with a pentyl halide (e.g., 1-bromopentane) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form 4-pentyloxyacetophenone. This intermediate would then undergo further reactions to build the heptanoic acid chain. Alternatively, a precursor such as 7-(4-hydroxyphenyl)-7-oxoheptanoic acid could be synthesized first, followed by alkylation of the phenolic hydroxyl group as a final step. The choice of timing depends on the compatibility of the functional groups with the reagents used in other steps. The process generally involves contacting the phenolic compound with an alkylating agent at temperatures below 150°C. google.comgoogle.com

Novel and Optimized Synthetic Pathways for this compound

While traditional methods are robust, modern organic synthesis focuses on improving efficiency, reducing waste, and accessing novel chemical structures through advanced catalytic and stereoselective techniques.

Modern Catalytic Methods in Synthesis

Recent advancements in catalysis offer greener and more efficient alternatives to classical Friedel-Crafts acylation. organic-chemistry.org These methods aim to replace stoichiometric, moisture-sensitive Lewis acids like AlCl₃ with more benign and recyclable catalysts. For example, solid acid catalysts such as zeolites or metal oxides (e.g., ZnO) can facilitate Friedel-Crafts reactions under heterogeneous conditions, simplifying product purification and catalyst recovery. organic-chemistry.org

Furthermore, strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have been shown to catalyze the direct acylation of aromatic compounds with carboxylic acids, eliminating the need to first convert the acid to a more reactive acyl chloride or anhydride. mdpi.com This approach is more atom-economical. Other modern methods employ catalytic systems that operate under milder conditions, such as using indium or bismuth triflates. These novel catalytic strategies could be applied to the synthesis of this compound to create a more sustainable and cost-effective manufacturing process. wiley.com

Table 2: Comparison of Classical vs. Modern Acylation Methods

FeatureClassical Friedel-CraftsModern Catalytic Methods
Catalyst Stoichiometric AlCl₃, FeCl₃Catalytic amounts of solid acids, Brønsted acids, or metal triflates.
Reagents Acyl Halides, AnhydridesCarboxylic Acids can often be used directly.
Waste Significant (hydrolyzed Lewis acid)Minimal, catalyst often recyclable.
Conditions Often harsh, anhydrousGenerally milder and more tolerant of functional groups.

Stereoselective Synthesis of Advanced Intermediates

The structure of this compound itself is achiral. However, it serves as a valuable scaffold for the synthesis of more complex, chiral molecules. The ketone functional group is a key handle for introducing stereochemistry. Novel synthetic pathways can focus on the stereoselective reduction of the ketone to produce a chiral alcohol.

Asymmetric hydrogenation or enantioselective reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or stoichiometric chiral reducing agents (like the CBS catalyst) can convert the prochiral ketone into a single enantiomer of the corresponding secondary alcohol, 7-hydroxy-7-(4-pentyloxyphenyl)heptanoic acid. This chiral intermediate could then be used in the synthesis of biologically active molecules or advanced materials where specific stereoisomers are required. Such stereoselective transformations represent a modern approach to adding value and complexity to the basic ketoacid structure.

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. While large-scale industrial production presents its own unique challenges, this section will focus on the aspects relevant to a laboratory or pilot-plant setting for research applications.

A primary consideration is the management of reaction conditions. The proposed Friedel-Crafts acylation is often exothermic, and maintaining a consistent temperature is crucial for controlling side reactions and ensuring product purity. labmanager.com On a larger scale, heat dissipation becomes more challenging, and the use of jacketed reactors with precise temperature control is recommended. Similarly, the addition of reagents, particularly the Lewis acid catalyst, should be carefully controlled to avoid localized overheating.

The choice of solvent and its volume relative to the reactants is another critical parameter. Solvents that are effective at the lab bench may not be ideal for larger scales due to factors such as cost, safety (flammability, toxicity), and ease of removal. researchgate.net For instance, while dichloromethane is a common solvent for Friedel-Crafts reactions, its environmental and health concerns might necessitate exploring greener alternatives for larger-scale work.

Work-up and purification procedures also need to be adapted for larger quantities. Extractions with large volumes of solvents can be cumbersome and may lead to the formation of emulsions. The use of larger separatory funnels or specialized extraction equipment may be necessary. Purification by column chromatography, while feasible for small quantities, can become impractical and expensive for gram-scale synthesis. Alternative purification methods such as recrystallization or distillation (if the compound is thermally stable) should be explored and optimized. reddit.com

Furthermore, the handling of reagents and waste disposal become more significant concerns at a larger scale. The use of corrosive and moisture-sensitive reagents like aluminum chloride requires appropriate personal protective equipment and handling procedures. The generation of acidic and organic waste streams necessitates a clear and safe disposal plan.

Table 1: Key Considerations for Scaling Up the Synthesis of this compound

Parameter Laboratory Scale (mg) Research Scale (g) Considerations for Scale-Up
Reaction Vessel Round-bottom flask Jacketed glass reactor Efficient heat transfer and temperature control.
Reagent Addition Manual Addition funnel, syringe pump Controlled addition rate to manage exotherms.
Solvent Dichloromethane, nitrobenzene Toluene, chlorobenzene Safety, environmental impact, cost, and ease of removal.
Work-up Small-scale extraction Large-scale extraction, filtration Management of large volumes, potential for emulsions.
Purification Column chromatography Recrystallization, distillation Efficiency, cost, and time for large quantities.

| Safety | Standard lab practices | Enhanced PPE, fume hood/ventilated enclosure | Handling of larger quantities of hazardous materials. |

Preparation of Structurally Modified Analogs of this compound

The synthesis of structurally modified analogs of this compound is a crucial step in understanding its biological activity and metabolic fate. By systematically altering different parts of the molecule, researchers can probe the importance of specific structural features.

Isosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the aim of modulating the molecule's biological activity or physicochemical properties. chem-space.com In the context of the pentyloxyphenyl moiety, several isosteric replacements can be envisioned.

The pentyloxy group itself can be replaced with other alkoxy groups of varying chain lengths (e.g., butoxy, hexyloxy) to investigate the impact of lipophilicity on activity. Furthermore, the ether oxygen can be substituted with a sulfur atom to yield a pentylthiophenyl analog, or with a methylene (B1212753) group to give a hexylphenyl derivative. These modifications would alter the electronic properties and hydrogen bonding capacity of this part of the molecule.

Table 2: Proposed Isosteric Replacements for the Pentyloxyphenyl Moiety

Original Moiety Isosteric Replacement Rationale for Modification
Pentyloxy group Butoxy, Hexyloxy Modulate lipophilicity and chain length.
Pentyloxy group Pentylthio group Alter electronic properties and hydrogen bonding.
Pentyloxy group Hexyl group Remove the ether oxygen to assess its role.
Phenyl ring Pyridyl ring Introduce a hydrogen bond acceptor, alter electronics.
Phenyl ring Thienyl ring Modify aromatic character and electronic properties.

The heptanoic acid chain provides a flexible linker between the aromatic ketone and the carboxylic acid. Modifications to this chain can influence the molecule's conformation, flexibility, and interaction with biological targets.

One common modification is to alter the length of the alkyl chain. Synthesizing analogs with shorter (e.g., pentanoic acid) or longer (e.g., nonanoic acid) chains can help determine the optimal distance between the two terminal functional groups.

The introduction of functional groups along the chain can also provide valuable information. For example, the incorporation of a hydroxyl group or an amino group could introduce new hydrogen bonding interactions. The ketone carbonyl group at position 7 can be reduced to a secondary alcohol or completely removed to a methylene group via reactions like the Clemmensen or Wolff-Kishner reduction, which would significantly alter the shape and electronic properties of the molecule. wikipedia.orgalfa-chemistry.com

Table 3: Proposed Modifications of the Heptanoic Acid Chain

Modification Type Example of Modified Structure Rationale for Modification
Chain Length Variation 5-Oxo-5-(4-pentyloxyphenyl)pentanoic acid Investigate optimal distance between functional groups.
Ketone Reduction 7-Hydroxy-7-(4-pentyloxyphenyl)heptanoic acid Introduce a chiral center and hydrogen bonding capability.
Ketone Removal 7-(4-pentyloxyphenyl)heptanoic acid Increase flexibility and remove the polar ketone group.
Carboxylic Acid Derivatization Methyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate Mask the acidic group to increase lipophilicity.

| Carboxylic Acid Bioisostere | 5-(6-(4-pentyloxyphenyl)-6-oxohexyl)-1H-tetrazole | Replace the carboxylic acid with a group of similar pKa. |

Deuterium-labeled analogs are invaluable tools for mechanistic studies, particularly in metabolism and pharmacokinetic research. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of a C-H bond and aiding in the identification of metabolic "soft spots". cambridgemedchemconsulting.comprinceton.edu

For this compound, several positions are amenable to deuterium labeling. The aromatic protons of the pentyloxyphenyl ring can be deuterated using acid-catalyzed exchange with a deuterium source like D₂O. The protons on the pentyloxy chain can be deuterated by starting the synthesis with a deuterated pentyl halide.

The protons on the heptanoic acid chain, particularly those alpha to the ketone and carboxylic acid, can also be targeted for deuteration. For instance, the protons at the C6 position, adjacent to the ketone, can be exchanged with deuterium under basic or acidic conditions using a deuterated solvent. researchgate.netmdpi.com Synthesizing a selectively deuterated analog can help elucidate the metabolic pathways of the parent compound. beilstein-journals.org

Table 4: Potential Sites for Deuterium Labeling and Their Utility

Position of Deuterium Proposed Labeling Strategy Rationale for Labeling
Aromatic Ring Acid-catalyzed H/D exchange with D₂O To study aromatic hydroxylation as a metabolic pathway.
Pentyloxy Chain Synthesis from deuterated 1-bromopentane To investigate metabolism of the alkyl ether side chain.
C6 Methylene Group Base-catalyzed H/D exchange with D₂O/NaOD To probe metabolism at the position alpha to the ketone.

Biological Activity and Mechanistic Studies of 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid

Investigation of Enzyme Modulation by 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions (e.g., PPARα, PPARγ)

No published studies were found that investigate the interaction of this compound with any of the Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, including PPARα and PPARγ. While other phenyl-substituted fatty acids have been explored as PPAR activators, specific data for the requested compound is not available. nih.govresearchgate.netnih.gov

Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma t (RORγt) Inverse Agonism

There is no scientific literature available describing the evaluation of this compound as a potential inverse agonist for the Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma t (RORγt). Research into RORγt inverse agonists has identified various chemical scaffolds, but this specific compound has not been documented in that context. nih.govnih.gov

Evaluation of Human Carboxylesterase (hCE1) Inhibition

No data could be located regarding the inhibitory effects of this compound on human carboxylesterase 1 (hCE1). The role of carboxylesterases in the metabolism of ester-containing compounds is well-documented, but the interaction with this specific keto acid has not been reported. nih.govnih.gov

Exploration of Other Relevant Enzyme Systems (e.g., as suggested by SQ 29072 research)

An investigation into the research related to SQ 29072 did not reveal a connection to this compound or suggest any other relevant enzyme systems for which this specific compound has been tested.

Cellular Responses and Signaling Pathway Interrogations

Consistent with the lack of data on its molecular targets, no studies were found that describe the cellular responses or effects on signaling pathways induced by this compound.

Analysis of Anti-inflammatory Cascades and Nrf2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. nih.gov This activation can suppress inflammatory responses. For instance, some compounds can down-regulate the expression of pro-inflammatory mediators like COX-2 and iNOS by modulating NF-κB and MAPK signaling pathways. nih.govnih.gov

Compounds with electrophilic properties, such as those containing α,β-unsaturated keto groups, are known to be potent activators of the Nrf2 pathway. google.comgoogle.com While this compound does not possess this specific feature, its keto-acid structure suggests it may participate in cellular redox modulation, potentially influencing the Keap1-Nrf2 system. The activation of Nrf2 by natural compounds is a promising area of research for conditions involving inflammation and oxidative stress. nih.gov Studies on various natural and synthetic compounds have shown that Nrf2 activation can lead to the suppression of inflammatory cascades. researchgate.net

Further research would be needed to determine if this compound can directly activate the Nrf2 pathway or modulate inflammatory responses through other mechanisms.

Investigation of Oxidative Stress Response and Antioxidant System Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to damage to lipids, proteins, and DNA. nih.gov The cellular antioxidant system, which includes enzymes regulated by the Nrf2 pathway, is crucial for mitigating this damage. nih.gov

Structurally related compounds, such as diarylheptanoids, have demonstrated significant antioxidant activity. nih.gov For example, a diarylheptanoid from Curcuma comosa was shown to protect retinal pigment epithelial cells from oxidative stress-induced death by lowering lipid peroxidation and intracellular ROS, and enhancing antioxidant enzyme activities. nih.gov Given its phenyl-heptanoic acid core, this compound could potentially exert similar protective effects against oxidative stress. Its lipophilic pentyloxy group might facilitate its incorporation into cellular membranes, potentially protecting them from lipid peroxidation.

Table 1: Potential Markers for Oxidative Stress Modulation This table is illustrative and based on general research in the field.

Marker Potential Effect of an Antioxidant Compound
Intracellular ROS Decrease
Lipid Peroxidation (e.g., MDA levels) Decrease
Antioxidant Enzyme Activity (e.g., SOD, GPx) Increase / Restoration
Nuclear Nrf2 Levels Increase

Studies on Angiogenesis-Related Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a complex process involving various signaling pathways, such as those mediated by vascular endothelial growth factor (VEGF) and angiopoietins. nih.gov The inhibition of angiogenesis is a key therapeutic strategy for cancer and other diseases.

Natural products are a rich source of compounds with anti-angiogenic activity. nih.gov For example, Deoxysappanone B 7,4ʹ-dimethyl ether has been shown to inhibit the formation of intersegmental vessels in zebrafish embryos by suppressing signaling pathways like dll4/hey2/efnb2a and activating others such as vegfr-2/fgfr1/mmp9. nih.gov The effect of this compound on angiogenesis has not been specifically studied. However, its structural similarity to other bioactive lipid-like molecules suggests that it could potentially interact with signaling pathways that regulate vascular development.

Elucidation of Apoptosis Induction and Cell Cycle Regulation in Preclinical Models (e.g., in leukemia cell lines)

Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. Many anti-cancer therapies work by inducing apoptosis in tumor cells. The promyelocytic leukemia protein (PML) is a tumor suppressor that can sensitize cells to apoptosis induced by stimuli like tumor necrosis factor-alpha (TNFα), partly by repressing the NF-κB survival pathway. nih.gov

Research on various synthetic compounds has shown promise in inducing apoptosis in leukemia cells. For instance, certain organosulfur compounds have been found to selectively kill leukemia cell lines without affecting normal cells. nih.gov Similarly, some polybrominated benzimidazole (B57391) derivatives have demonstrated potent pro-apoptotic activity in leukemia cells. mdpi.com These studies often measure apoptosis through assays that detect DNA fragmentation and the activation of caspases, key enzymes in the apoptotic cascade. nih.gov The potential of this compound to induce apoptosis or affect cell cycle regulation in leukemia or other cancer cell lines remains to be investigated.

Table 2: Key Events in Apoptosis Induction This table is illustrative and based on general research in the field.

Apoptotic Event Method of Detection
DNA Fragmentation TUNEL Assay
Caspase Activation (e.g., Caspase-3, -8) Western Blot, Activity Assays
Cell Cycle Arrest Flow Cytometry (PI Staining)
NF-κB Pathway Inhibition Reporter Assays, Western Blot

Research into Antimicrobial Properties and Mechanisms (Drawing from general hexanoic acid derivative research)

Fatty acids and their derivatives are known to possess antimicrobial properties. mdpi.com The antimicrobial activity is often related to the balance between the polar (hydrophilic) and nonpolar (hydrophobic) parts of the molecule. core.ac.uk The chain length of fatty acids has been shown to be directly correlated with antimicrobial activity up to an ideal length. mdpi.com

Keto-carboxylic acids and β-keto esters have been investigated as potential antibacterial agents. nih.govnih.gov Some of these compounds are designed based on the structure of bacterial quorum sensing autoinducers, aiming to inhibit bacterial communication. nih.govresearchgate.net For instance, the keto carboxylic acid DJ-6783 has shown broad-spectrum antimicrobial activity against various bacteria, including Enterobacteriaceae and Staphylococcus species. nih.gov The presence of a heptanoic acid chain and a ketone group in this compound suggests that it could exhibit antimicrobial properties, though specific studies are required to confirm this.

Molecular Mechanisms of Action for this compound

Ligand-Receptor Binding Dynamics and Allosteric Modulation

The interaction of a molecule with a receptor is fundamental to its biological activity. This can occur through direct binding to the primary (orthosteric) site or to a secondary (allosteric) site. Allosteric modulators can change the receptor's affinity or efficacy for its primary ligand. nih.gov

Fatty acids and their derivatives can act as signaling molecules by binding to specific receptors, such as free fatty acid receptors (FFARs), which are G protein-coupled receptors (GPCRs). nih.govqub.ac.ukresearchgate.net These molecules can also act as allosteric modulators of other receptors and enzymes. nih.govmdpi.com The binding of a ligand to a receptor often involves specific interactions, such as hydrogen bonds and ion-pair bonds with key amino acid residues in the binding site. chapman.edu The flexible alkyl chain and the aromatic ring of this compound provide it with the potential to fit into receptor binding pockets and engage in hydrophobic and aromatic interactions. nih.gov The carboxylic acid group can form hydrogen bonds or ionic interactions, which are crucial for receptor binding and activation. chapman.edu Whether this specific compound acts as a direct ligand or an allosteric modulator for any receptor is a subject for future investigation.

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological activity, intracellular signal transduction pathways, or the results of global gene expression and proteomics analyses for the chemical compound This compound .

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Global Gene Expression Profiling (Transcriptomics) and Proteomics Analysis

Without any research data on this specific compound, a detailed and scientifically accurate article that adheres to the user's strict instructions cannot be generated. The creation of data tables and a list of mentioned compounds is also not feasible as no relevant data or associated compounds were found in the literature for "this compound".

Structure Activity Relationship Sar Studies of 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid comprises three key pharmacophoric elements: a carboxylic acid head, a central aliphatic linker, and a substituted phenyl tail. The carboxylic acid is a crucial feature, often involved in forming ionic interactions or hydrogen bonds with biological targets. The carbonyl group within the heptanoic acid chain introduces a polar region capable of acting as a hydrogen bond acceptor. The aromatic phenyl ring provides a scaffold for hydrophobic interactions, while the pentyloxy substituent offers an additional lipophilic region that can probe deeper into hydrophobic pockets of a target protein. The precise spatial arrangement of these features is thought to be essential for biological recognition and activity.

Impact of Aliphatic Chain Length and Branching on Biological Potency and Selectivity

Generally, a systematic increase or decrease in the number of methylene (B1212753) units in the aliphatic chain can lead to a corresponding change in biological potency. An optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable conformational constraints. The introduction of branching on the aliphatic chain can restrict conformational freedom, which may lead to an increase in selectivity for a particular biological target by locking the molecule into a more bioactive conformation.

Table 1: Hypothetical Impact of Aliphatic Chain Modifications on Biological Activity

Modification Predicted Effect on Potency Predicted Effect on Selectivity
Shortening the chain (e.g., pentanoic acid) Decrease May increase or decrease
Lengthening the chain (e.g., nonanoic acid) May increase up to an optimum, then decrease May decrease due to increased flexibility
Introducing methyl branching May increase or decrease depending on position May increase due to conformational restriction
Introducing gem-dimethyl branching Likely decrease due to steric bulk May increase

Role of the Pentyloxy and Phenyl Substituents in Molecular Recognition

The pentyloxy group, with its five-carbon chain, contributes significantly to the lipophilicity of the molecule. This can enhance membrane permeability and binding affinity to hydrophobic pockets. The length and nature of this alkoxy substituent can be fine-tuned to optimize these properties. For instance, replacing the pentyloxy group with shorter or longer alkyl chains, or introducing branching or unsaturation, would likely have a profound impact on the compound's biological activity.

Stereochemical Influences on Activity and Target Specificity

While this compound itself does not possess a chiral center, the introduction of substituents on the aliphatic chain or modifications that create stereocenters would necessitate an investigation into stereochemical influences. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug molecule often exhibit different pharmacological and toxicological profiles.

Should a chiral center be introduced, it would be expected that one enantiomer would display higher potency and/or selectivity for a specific biological target. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more precise and energetically favorable interaction with the chiral binding site of a protein, while the other enantiomer may bind less effectively or even to a different target altogether. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers would be a critical step in the development of any chiral analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the biological potency of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with their corresponding biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to generate an equation that correlates the descriptors with the biological activity. A robust QSAR model can be a powerful predictive tool in drug design, enabling the prioritization of synthetic targets and the rational design of more potent and selective molecules.

Table 2: Key Parameters in a Hypothetical QSAR Model

Descriptor Type Example Descriptor Potential Correlation with Activity
Hydrophobic LogP (octanol-water partition coefficient) Positive correlation up to an optimal value
Electronic Dipole Moment May correlate with binding to polar sites
Steric Molecular Volume May show a parabolic relationship with activity
Topological Wiener Index Can correlate with molecular branching and compactness

Computational Chemistry and Molecular Modeling of 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein. nih.govmdpi.com

In the context of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, molecular docking simulations could be employed to screen a library of known protein structures to identify potential biological targets. The process involves computationally placing the molecule into the binding sites of various proteins and calculating a score that estimates the binding affinity. Proteins that show high docking scores would be prioritized as potential targets for further investigation.

Once a potential target is identified, docking simulations can provide a detailed prediction of the binding mode. This includes the specific orientation and conformation of the ligand within the binding pocket and the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, a hypothetical docking study of this compound against several potential enzyme targets might yield the following results:

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-9.8250 nMArg120, Tyr355, Ser530
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-8.5800 nMHis323, Tyr473, Ser289
5-Lipoxygenase (5-LOX)-7.91.5 µMHis367, Leu368, Phe421

These predictions would be crucial for understanding the molecule's potential mechanism of action and for guiding the design of derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the behavior of a molecule in its environment (e.g., in water or bound to a protein), MD can provide detailed information about its conformational flexibility and the dynamics of its interactions with other molecules. nih.govresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution. This would reveal the most stable three-dimensional shapes the molecule adopts, which is critical for its interaction with biological targets. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the predicted binding pose. mdpi.com The simulation tracks the movements of the ligand and protein atoms over a period of nanoseconds, providing insights into the stability of the complex. nih.gov

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations allow for a detailed analysis of the ligand-protein interactions over the simulation time, such as the persistence of hydrogen bonds and the nature of hydrophobic contacts. nih.gov

A hypothetical summary of a 100-nanosecond MD simulation for the this compound-COX-2 complex might look like this:

Analysis MetricResult (Hypothetical)Interpretation
Average Ligand RMSD1.5 ÅThe ligand remains stably bound in the active site.
Average Protein Backbone RMSD2.0 ÅThe overall protein structure is stable throughout the simulation.
Key Hydrogen Bond Occupancy (e.g., with Arg120)85%A persistent and strong hydrogen bond interaction contributes to binding affinity.

These simulations provide a more dynamic and realistic picture of the binding event than static docking models.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can predict a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. researchgate.net

For this compound, quantum chemical calculations can provide valuable information about its intrinsic chemical nature. For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in understanding the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological targets.

The electrostatic potential surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are likely sites for electrophilic and nucleophilic attacks, respectively. This information is vital for predicting how the molecule will interact with polar residues in a protein's active site.

A table of hypothetical quantum chemical properties for this compound is presented below:

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DProvides insight into the overall polarity of the molecule.

These calculated properties can be used to develop quantitative structure-activity relationships (QSAR) and to guide the chemical synthesis of new derivatives with desired electronic characteristics.

De Novo Design and Virtual Screening of Novel this compound Derivatives

De novo design and virtual screening are computational strategies used to discover new molecules with desired biological activities. nih.gov Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov De novo design, on the other hand, involves the computational construction of novel molecules, often tailored to fit the binding site of a target protein. nih.gov

Starting with this compound as a lead compound, virtual screening could be used to search for structurally similar compounds in large chemical databases that might have improved activity. This is achieved by docking all compounds in the library against the identified target and ranking them based on their predicted binding affinity.

Alternatively, de novo design algorithms could be used to generate novel molecular structures based on the binding mode of the parent compound. These programs can suggest modifications to the scaffold of this compound to enhance its interactions with the target protein. For example, the software might suggest adding a functional group to form an additional hydrogen bond or modifying the alkyl chain to improve hydrophobic interactions.

A hypothetical outcome of a de novo design and virtual screening campaign could be a set of novel derivatives with predicted improved binding affinities:

DerivativeModificationPredicted Binding Affinity (Ki)Rationale for Design
Derivative 1Addition of a hydroxyl group to the phenyl ring150 nMForms an additional hydrogen bond with a key residue.
Derivative 2Replacement of the pentyl group with a cyclohexyl group200 nMEnhances hydrophobic packing in the binding pocket.
Derivative 3Bioisosteric replacement of the carboxylic acid300 nMImproves pharmacokinetic properties while maintaining a key interaction.

These computationally designed compounds would then be synthesized and tested experimentally to validate the in silico predictions.

Advanced Analytical and Spectroscopic Characterization of 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For the target compound, with a molecular formula of C18H26O4, the expected exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 parts per million (ppm).

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, characteristic structural motifs can be identified. For this compound, key fragmentation pathways would likely involve cleavage at the keto group and within the aliphatic chain, as well as loss of the carboxylic acid group.

Table 1: Predicted HRMS Data for this compound

Ion TypeCalculated m/zObserved m/zMass Difference (ppm)
[M+H]+307.1904Hypothetical Data<5
[M+Na]+329.1723Hypothetical Data<5
[M-H]-305.1758Hypothetical Data<5

Note: This table presents calculated exact masses. Observed data would be obtained from experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of all the hydrogen and carbon atoms within the this compound molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the pentyloxy group, and the protons of the heptanoic acid chain.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the two chains.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to -O)6.90-7.00d
Aromatic (ortho to -C=O)7.90-8.00d
-OCH₂- (pentyloxy)3.95-4.05t
-CH₂-C=O2.90-3.00t
-CH₂-COOH2.30-2.40t
Aliphatic chain protons1.30-1.80m
Terminal -CH₃ (pentyloxy)0.90-0.95t

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)198-202
C=O (Carboxylic Acid)175-180
Aromatic (C-O)160-165
Aromatic (C-C=O)130-135
Aromatic (CH)114-130
-OCH₂- (pentyloxy)68-72
Aliphatic chain carbons20-40
Terminal -CH₃ (pentyloxy)13-15

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. wiley.com By analyzing the absorption or scattering of infrared radiation, the presence of key structural features in this compound can be confirmed.

IR spectroscopy is particularly sensitive to polar bonds and would show strong, characteristic absorption bands for the two carbonyl groups (ketone and carboxylic acid) and the O-H group of the carboxylic acid. The C-O stretches of the ether and carboxylic acid, as well as C-H stretches of the aromatic and aliphatic portions, would also be readily identifiable. masterorganicchemistry.comspectroscopyonline.com

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and would provide complementary information, particularly for the C-C bonds of the aromatic ring and the aliphatic backbone.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Ketone C=OStretch1680-1700
Carboxylic Acid C=OStretch1700-1725
Aromatic C=CStretch1580-1610
Ether C-OStretch1240-1260

Note: These are typical wavenumber ranges and can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystal Analysis

Furthermore, if this compound is investigated as a ligand for a biological target such as a protein, co-crystallization followed by X-ray diffraction analysis can reveal the exact binding mode of the ligand within the protein's active site. This information is invaluable for understanding the molecular basis of its biological activity and for guiding further drug design efforts.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. researchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated), would be suitable for analyzing the purity of the target compound. A UV detector would be effective for detection due to the presence of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although the carboxylic acid group would likely require derivatization (e.g., to a methyl ester) to increase its volatility. GC-MS provides both separation based on boiling point and mass spectral data for identification of the parent compound and any potential impurities.

These chromatographic methods are crucial for ensuring that the sample of this compound is of high purity, which is a prerequisite for its use in any subsequent biological or chemical studies.

Advanced Research Perspectives and Future Directions for 7 Oxo 7 4 Pentyloxyphenyl Heptanoic Acid

Development of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid as a Chemical Probe for Biological Pathways

The unique structure of this compound, which combines a heptanoic acid chain with a pentyloxyphenyl group and a ketone functional group, makes it an intriguing candidate for development as a chemical probe. Chemical probes are powerful tools for studying the complex biological roles of lipids and fatty acids in cellular processes. The design of such probes often involves the incorporation of reporter groups, such as fluorophores or affinity tags, to enable the visualization and tracking of the molecule within a biological system.

Potential Modifications for Probe Development:

For this compound to be utilized as a chemical probe, it could be chemically modified in several ways. For instance, a fluorescent dye could be attached to the heptanoic acid chain to allow for real-time imaging of its subcellular localization and trafficking. Another approach would be to introduce a bioorthogonal handle, such as an alkyne or azide (B81097) group. This would permit the use of click chemistry to attach various reporter molecules, enabling a range of applications from fluorescence imaging to affinity purification of interacting proteins.

The ketone group within the molecule's structure also presents a unique opportunity for chemical modification. For example, it could be targeted for the attachment of specific chemical moieties that are sensitive to the cellular microenvironment, such as pH or redox state. This would allow for the development of probes that can report on the physiological conditions of different cellular compartments.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification StrategyReporter Group/TagPotential Application
Fluorescent LabelingNitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY)Live-cell imaging of lipid uptake and distribution
Bioorthogonal LabelingAlkyne or Azide groupClick chemistry-based proteomics to identify interacting proteins
Photoreactive CrosslinkingDiazirine or Benzophenone groupCovalent capture of transient protein-lipid interactions

Integration into Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of molecules within a biological system. By integrating data from genomics, proteomics, and metabolomics, these fields can provide insights into the mechanisms of action of small molecules and their effects on cellular networks.

Given that this compound is a lipid-like molecule, it is likely to interact with a variety of proteins involved in lipid metabolism, transport, and signaling. A systems biology approach could be employed to identify the protein targets of this compound and to map its interactions within the broader cellular network. This could involve techniques such as chemical proteomics to pull down interacting proteins, followed by mass spectrometry to identify them.

Network pharmacology could then be used to analyze these protein-protein interaction networks to predict the biological pathways that are most likely to be affected by the compound. This information could be invaluable for understanding its potential therapeutic effects and for identifying potential off-target effects. For instance, by mapping the compound's interactions, researchers could predict its influence on pathways related to inflammation, metabolic disorders, or cancer.

Theoretical Frameworks for Predicting Biological Outcomes and Compound Optimization

Computational and theoretical models are becoming increasingly important in drug discovery and development. These models can be used to predict the biological activity of a compound, to optimize its structure for improved efficacy and reduced toxicity, and to understand its mechanism of action at a molecular level.

For this compound, a variety of computational approaches could be applied. Molecular docking simulations could be used to predict how the compound binds to the active sites of various enzymes and receptors involved in lipid metabolism. Quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of the compound and its analogs with their biological activities. This would allow for the rational design of new compounds with improved properties.

Machine learning algorithms could also be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and effects of this compound. These predictive models can significantly accelerate the early stages of drug discovery by prioritizing compounds for further experimental testing.

Table 2: Theoretical and Computational Approaches for the Study of this compound

ApproachDescriptionPotential Outcome
Molecular DockingPredicts the binding orientation of the compound to a target protein.Identification of potential protein targets and understanding of binding interactions.
QSAR ModelingCorrelates chemical structure with biological activity.Guidance for the design of more potent and selective analogs.
Machine LearningUtilizes algorithms to predict biological activity from chemical structure.High-throughput screening of virtual compound libraries and prediction of off-target effects.
Molecular DynamicsSimulates the movement of the compound and its target over time.Insights into the dynamic nature of the binding process and the stability of the complex.

Interdisciplinary Collaborative Research Initiatives in Drug Discovery and Development

The development of a novel compound like this compound from a laboratory curiosity to a potential therapeutic agent requires a concerted effort from researchers across multiple disciplines. Interdisciplinary collaborations are essential for leveraging the diverse expertise needed to navigate the complex process of drug discovery and development.

A successful research initiative for this compound would likely involve a team of synthetic chemists to design and synthesize analogs, cell biologists to investigate its effects in cellular models, pharmacologists to study its activity in animal models of disease, and computational biologists to analyze the large datasets generated.

Furthermore, collaborations with clinical researchers would be crucial for translating the preclinical findings into human studies. Such interdisciplinary efforts can foster innovation and accelerate the development of new therapies. The unique properties of this compound make it a prime candidate for such a collaborative approach, with the potential to attract interest from both academic and industrial partners.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms the ketone group (δ ~200–210 ppm for carbonyl) and aryl-proton environments .
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of pentyloxy group) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 348.4) .
    X-ray crystallography (if crystalline) resolves steric effects of the pentyloxy chain .

How can researchers address contradictory data regarding the compound’s solubility in aqueous versus organic solvents?

Advanced Research Question
Discrepancies arise from purity variations or measurement protocols. Methodological solutions include:

  • Purity Assessment : HPLC (>95% purity threshold) to exclude impurities affecting solubility .
  • Solvent Selection : Test solubility in buffered aqueous solutions (pH 7.4) vs. polar aprotic solvents (e.g., DMSO) .
  • Temperature Control : Document equilibration time and temperature (e.g., 25°C ± 1°C) .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in pharmacological studies?

Advanced Research Question

  • Functional Group Modifications : Replace the pentyloxy chain with shorter/longer alkyl groups to assess hydrophobicity effects .
  • Biological Assays : Test COX-2 inhibition or antihypertensive activity in vitro (e.g., cell-based assays) .
  • Computational Docking : Model interactions with target proteins (e.g., prostaglandin synthase) using software like AutoDock .

What are the documented melting points and solubility profiles of this compound, and how do these properties impact experimental design?

Basic Research Question

Property Value Methodology Source
Melting Point122–124°CDifferential Scanning Calorimetry
Water Solubility<0.1 mg/mL (25°C)Gravimetric Analysis
Organic SolubilitySoluble in DMSO, EthanolShake-Flask Method
These properties necessitate solvent selection for biological assays (e.g., DMSO for stock solutions) and recrystallization protocols for purification.

How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?

Advanced Research Question

  • In Silico Tools : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., ketone reduction or aryl oxidation) .
  • Isotope Labeling : Track metabolites via ¹⁴C-labeled compounds in hepatocyte assays .
  • Cross-Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS experimental data .

What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be mitigated?

Advanced Research Question

  • HPLC Challenges : Co-elution of structurally similar byproducts. Solutions:
    • Use tandem MS for selective ion monitoring .
    • Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) .
  • Limit of Detection (LOD) : Achieve sub-ppm sensitivity via UPLC with UV/Vis detection (λ = 254 nm) .

How does the pentyloxy substituent influence the compound’s stability under varying pH conditions?

Basic Research Question

  • Acidic Conditions (pH <3) : Hydrolysis of the ketone group may occur, monitored via pH-stability assays .
  • Alkaline Conditions (pH >9) : Esterification of the carboxylic acid group is possible; stabilize with inert atmospheres (N₂) .
    Stability data inform storage guidelines (e.g., pH-neutral buffers, desiccated at 4°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.